Besulpamide
Overview
Description
Besulpamide is a sulfamoylchlorobenzoic acid derivative known for its diuretic activity. It is chemically similar to other diuretics such as chlorthalidone, clopamide, and xipamide . This compound has been studied for its pharmacological properties, including its effects on diuresis and hypertension .
Preparation Methods
The synthesis of besulpamide involves several steps, starting with the preparation of the sulfamoylchlorobenzoic acid derivative. The reaction conditions typically include the use of chlorinating agents and sulfonamide derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Besulpamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Besulpamide has been extensively studied for its diuretic properties. It has shown significant diuretic activity in animal models, similar to other well-known diuretics. Additionally, this compound has been investigated for its antihypertensive effects, particularly in combination with other antihypertensive agents . Its pharmacokinetics and pharmacodynamics have been studied in rats and dogs, providing valuable insights into its absorption, distribution, metabolism, and excretion .
Mechanism of Action
Besulpamide exerts its effects primarily by inhibiting the sodium-chloride cotransporter (NCCT) in the kidneys. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis. The molecular targets and pathways involved in this mechanism include the NCCT and related ion transport pathways .
Comparison with Similar Compounds
Besulpamide is similar to other diuretics such as chlorthalidone, clopamide, and xipamide. it has unique properties that distinguish it from these compounds. For example, this compound has shown a different pharmacokinetic profile and may have distinct therapeutic applications . Other similar compounds include hydrochlorothiazide and torasemide, which also exhibit diuretic and antihypertensive properties .
Properties
IUPAC Name |
4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYDXDNOWKEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Besulpamide and its effects on the body?
A1: this compound is a diuretic drug, meaning it increases urine output. While the exact mechanism is not fully detailed in the provided research, it is known to be similar to other diuretics like chlorthalidone and clopamide. These drugs typically exert their effects within the kidneys, particularly on the nephron, the functional unit responsible for urine formation. [] The increased urine output helps to lower blood pressure, making this compound useful as an antihypertensive agent. []
Q2: How does the structure of this compound contribute to its activity?
A2: The structure of this compound, a 1-[(4-Chloro-3-sulfamoylbenzoyl)amino]-2,4,6-trimethylpyridinium hydroxide inner salt, has been studied using X-ray crystallography and NMR spectroscopy. [] These studies revealed two key structural features:
Q3: What is the pharmacokinetic profile of this compound?
A4: Research in rats and dogs has shed light on the pharmacokinetic properties of this compound. [] The drug is well-absorbed after oral administration, with a bioavailability of nearly 86.4% in rats. [] It follows a two-compartment open model, meaning it distributes between the bloodstream and tissues. [] The elimination half-life is relatively short, ranging from 1 to 4 hours, suggesting the need for multiple daily doses to maintain therapeutic levels. []
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